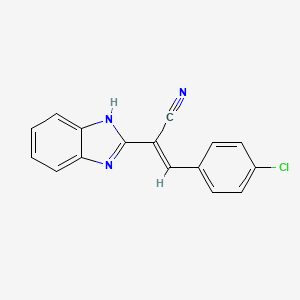![molecular formula C13H16FNO2 B5488636 N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide](/img/structure/B5488636.png)
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide, also known as FTY720 or fingolimod, is a synthetic compound that was initially developed as an immunosuppressant drug. However, it has since been found to have potential therapeutic applications in the treatment of various diseases, including multiple sclerosis, cancer, and organ transplantation.
作用機序
The mechanism of action of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide involves its binding to sphingosine 1-phosphate (S1P) receptors, which are present on the surface of various cells, including immune cells. By binding to these receptors, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide prevents immune cells from leaving the lymph nodes and entering the bloodstream, thereby reducing their ability to attack target tissues.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, particularly T cells and B cells, by sequestering them in the lymph nodes. It also reduces the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One advantage of using N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide in lab experiments is its well-established mechanism of action and pharmacokinetics. It has been extensively studied in animal models and human clinical trials, and its safety profile is well-known. However, one limitation is that it may have off-target effects on other S1P receptors, which could lead to unintended consequences.
将来の方向性
There are several potential future directions for research on N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide. One area of interest is in the development of new formulations or delivery methods that could improve its efficacy and reduce side effects. Another area of interest is in the identification of biomarkers that could predict which patients are most likely to respond to N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide treatment. Additionally, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide could be studied in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the potential anti-cancer properties of N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide and to determine its optimal use in the treatment of various types of cancer.
合成法
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide is synthesized through a multi-step process involving the reaction of several chemical reagents. The first step involves the reaction of 2-fluorophenol with ethylene oxide to produce 2-(2-fluorophenoxy)ethanol. This is followed by the reaction of the resulting compound with 3-methyl-2-butanone to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbutanamide. Finally, this compound is treated with phosphorus oxychloride to produce N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide.
科学的研究の応用
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In multiple sclerosis, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been shown to reduce the frequency of relapses and delay disease progression. It is believed to work by modulating the immune system and preventing immune cells from attacking the myelin sheath that surrounds nerve fibers in the brain and spinal cord. N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has also been studied for its potential anti-cancer effects, particularly in the treatment of leukemia and solid tumors. It has been shown to induce cancer cell death and inhibit tumor growth. In organ transplantation, N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide has been studied for its potential to prevent organ rejection by suppressing the immune system.
特性
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(2)9-13(16)15-7-8-17-12-6-4-3-5-11(12)14/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRQDHHYQWTVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCOC1=CC=CC=C1F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-fluorophenyl)urea](/img/structure/B5488560.png)
![3-[(2-bromophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5488568.png)

![5-{4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperazin-1-yl}pyridazin-3(2H)-one](/img/structure/B5488580.png)

![methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B5488588.png)
![N-(2-(2-ethoxyphenyl)-1-{[(1-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5488592.png)

![1-({2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinyl}oxy)acetone](/img/structure/B5488608.png)
![5-{[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5488610.png)

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5488627.png)
![3-pyridinyl[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5488633.png)
